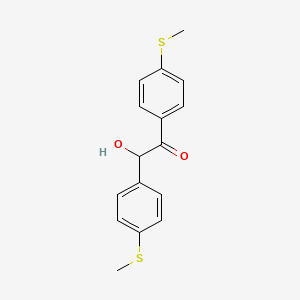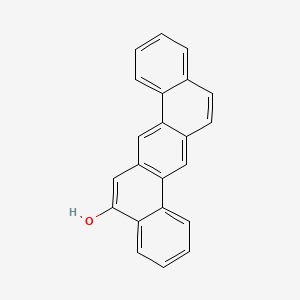
(1S,2S)-(-)-3-Exo-hydroxy-2,10-camphorsultam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-(-)-3-Exo-hydroxy-2,10-camphorsultam is a chiral compound derived from camphor. It is known for its unique stereochemistry and is widely used in asymmetric synthesis due to its ability to induce chirality in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-(-)-3-Exo-hydroxy-2,10-camphorsultam typically involves the following steps:
Oxidation of Camphor: Camphor is oxidized to camphorquinone using an oxidizing agent such as selenium dioxide.
Reduction: Camphorquinone is then reduced to this compound using a reducing agent like sodium borohydride.
Sultam Formation: The hydroxy group is then converted to a sultam by reacting with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-(-)-3-Exo-hydroxy-2,10-camphorsultam undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, and various substituted derivatives, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
(1S,2S)-(-)-3-Exo-hydroxy-2,10-camphorsultam has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which (1S,2S)-(-)-3-Exo-hydroxy-2,10-camphorsultam exerts its effects involves its ability to induce chirality in chemical reactions. It acts as a chiral auxiliary, forming diastereomeric complexes with substrates, which can then be selectively transformed into chiral products. The molecular targets and pathways involved include various enzymes and receptors that interact with the chiral centers of the compound.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-(+)-3-Exo-hydroxy-2,10-camphorsultam: The enantiomer of (1S,2S)-(-)-3-Exo-hydroxy-2,10-camphorsultam.
Camphorsulfonic acid: A related compound used in similar applications.
Camphorquinone: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which makes it highly effective in inducing chirality in asymmetric synthesis. Its ability to form stable diastereomeric complexes with a wide range of substrates sets it apart from other chiral auxiliaries.
Propiedades
Fórmula molecular |
C10H17NO3S |
|---|---|
Peso molecular |
231.31 g/mol |
Nombre IUPAC |
(1R,5S,6S,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-6-ol |
InChI |
InChI=1S/C10H17NO3S/c1-9(2)6-3-4-10(9)5-15(13,14)11-8(10)7(6)12/h6-8,11-12H,3-5H2,1-2H3/t6-,7-,8+,10-/m0/s1 |
Clave InChI |
DUTRUIRCGZNESY-OORONAJNSA-N |
SMILES isomérico |
CC1([C@H]2CC[C@@]13CS(=O)(=O)N[C@@H]3[C@H]2O)C |
SMILES canónico |
CC1(C2CCC13CS(=O)(=O)NC3C2O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


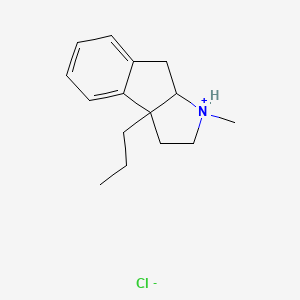
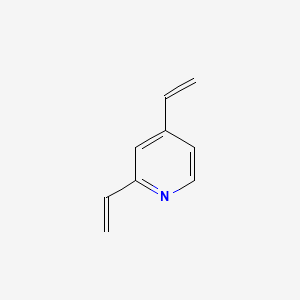
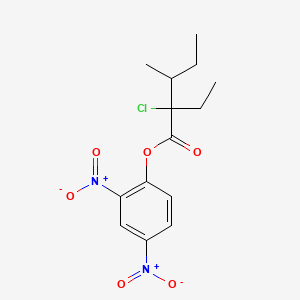
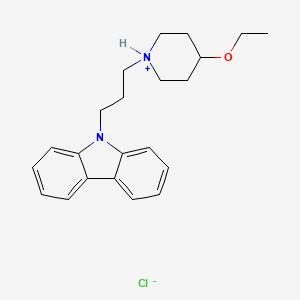
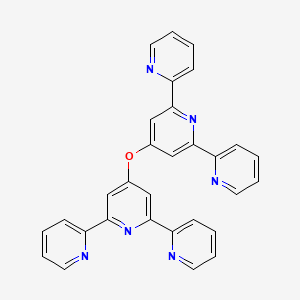
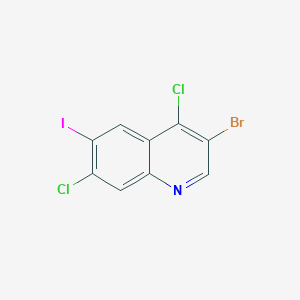

![5-[3-amino-4-[2-amino-4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738568.png)

